molecular formula C13H14O3 B15378595 3-(2-Benzoylcyclopropyl)propanoic acid CAS No. 91910-01-9

3-(2-Benzoylcyclopropyl)propanoic acid

Cat. No.: B15378595
CAS No.: 91910-01-9
M. Wt: 218.25 g/mol
InChI Key: BOBBSLDQCITZCL-UHFFFAOYSA-N
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Description

The target compound features a cyclopropane ring fused with a benzoyl group and a propanoic acid chain, which may confer unique steric and electronic properties.

Properties

CAS No.

91910-01-9

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-benzoylcyclopropyl)propanoic acid

InChI

InChI=1S/C13H14O3/c14-12(15)7-6-10-8-11(10)13(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)

InChI Key

BOBBSLDQCITZCL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the evidence, highlighting structural and functional differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Purity/Applications
3-Benzoylpropionic Acid Benzoyl group attached to propanoic acid C₁₀H₁₀O₃ 178.18 >98.0% purity; lab reagent
(R)-2-(3-Isobutylphenyl)propionic Acid Isobutylphenyl group at C2, chiral center (R) C₁₃H₁₈O₂ 206.28 Not specified; likely pharmaceutical use
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid Methylimidazole-thioether side chain C₇H₁₀N₂O₂S 200.23 Antioxidant pro-drug; mitochondrial targeting
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic Acid Complex benzopyran scaffold with multiple substituents C₃₀H₃₈O₈ 526.62 Not specified; potential use in drug design

Key Observations:

Structural Complexity: 3-(2-Benzoylcyclopropyl)propanoic acid hypothetically combines cyclopropane rigidity with a benzoyl group, which may enhance metabolic stability compared to 3-Benzoylpropionic Acid (lacking cyclopropane) . The benzopyran derivative () has a more complex scaffold, likely influencing receptor binding but increasing synthetic difficulty compared to simpler analogs .

Functional Groups and Bioactivity: The imidazole-thioether in ’s compound enables mitochondrial targeting, a feature absent in the benzoyl or isobutylphenyl derivatives .

Synthetic Accessibility :

  • 3-Benzoylpropionic Acid is commercially available with high purity (>98%), indicating straightforward synthesis .
  • The imidazole-thioether analog () requires multi-step synthesis with catalysts like DABCO to control isomer ratios, highlighting scalability challenges .

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound exists in the provided materials. Comparisons are extrapolated from structurally related compounds.
  • Hypothetical Advantages : The cyclopropane ring in the target compound may improve pharmacokinetic properties (e.g., resistance to oxidation) compared to linear-chain analogs like 3-Benzoylpropionic Acid .
  • Safety and Toxicity: None of the evidence addresses safety profiles for the discussed compounds, necessitating further experimental validation.

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